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Compound Name:
ethyl 1H-benzo[d]imidazole-2-

carboxylate

Cat. No.: B160902 Get Quote

An In-depth Technical Guide to Ethyl 1H-benzo[d]imidazole-2-carboxylate (CAS: 1865-09-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis

of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a

wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-

inflammatory, and anthelmintic properties.[2][3][4] Ethyl 1H-benzo[d]imidazole-2-carboxylate
(CAS No. 1865-09-4) is a key member of this family, serving both as a significant research

chemical and a versatile intermediate for the synthesis of more complex, biologically active

molecules. This document provides a comprehensive technical overview of its properties,

synthesis, biological significance, and relevant experimental protocols.

Physicochemical and Safety Data
The fundamental properties of Ethyl 1H-benzo[d]imidazole-2-carboxylate are crucial for its

handling, storage, and application in research.

Physicochemical Properties
The key physicochemical data for this compound are summarized below.
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Property Value Reference(s)

CAS Number 1865-09-4 [5][6]

Molecular Formula C₁₀H₁₀N₂O₂ [5][6][7]

Molecular Weight 190.2 g/mol [6][8]

Appearance Beige solid [9]

Melting Point 212.7 - 213.7 °C [9]

Boiling Point 350.0 ± 25.0 °C (Predicted) [9]

Density 1.272 ± 0.06 g/cm³ (Predicted) [9]

pKa 10.49 ± 0.10 (Predicted) [9]

Storage 2-8°C, dry conditions [7][9]

Safety and Hazard Information
This compound is classified as hazardous and requires careful handling in a laboratory setting.

[9]
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Hazard Class Pictogram(s) Signal Word
Hazard
Statement(s)

Acute Toxicity,

Inhalation
GHS06 Danger H330: Fatal if inhaled.

Acute Toxicity, Oral GHS06 Danger
H301: Toxic if

swallowed.

Skin

Corrosion/Irritation
GHS05 Danger

H314: Causes severe

skin burns and eye

damage.

Substances which, in

contact with water,

emit flammable gases

GHS02 Danger

H260: In contact with

water releases

flammable gases

which may ignite

spontaneously.

A comprehensive list of precautionary statements (P-statements) is available on the material

safety data sheet (MSDS).[9] Always consult the full MSDS before handling.

Synthesis and Spectroscopic Analysis
The synthesis of ethyl 1H-benzo[d]imidazole-2-carboxylate is typically achieved through the

condensation of o-phenylenediamine with a suitable two-carbon electrophile. A common and

effective method is the Phillips-Ladenburg synthesis.

Synthetic Workflow
The general workflow involves the cyclocondensation reaction between o-phenylenediamine

and diethyl oxalate.
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Starting Materials

o-Phenylenediamine

Mixing in Solvent
(e.g., Ethanol with acid catalyst)

Diethyl Oxalate

Reflux Reaction

Cooling & Precipitation

Filtration & Washing

Drying

Final Product:
Ethyl 1H-benzo[d]imidazole-2-carboxylate

Click to download full resolution via product page

Caption: General workflow for the synthesis of Ethyl 1H-benzo[d]imidazole-2-carboxylate.

General Reaction Mechanism
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The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed

by cyclization and dehydration to form the stable aromatic benzimidazole ring.

Step 1: Nucleophilic Attack
o-Phenylenediamine attacks
a carbonyl of diethyl oxalate.

Formation of Hemiaminal Intermediate

Fast

Step 2: Intramolecular Cyclization
Second amino group attacks

the other carbonyl center.

Rate-determining

Formation of Dihydroxy-dihydro-
benzimidazole Intermediate

Step 3: Dehydration
Loss of two water molecules

leads to aromatization.

Acid-catalyzed

Final Product Formation

Click to download full resolution via product page

Caption: Key steps in the cyclocondensation mechanism for benzimidazole formation.

Spectroscopic Data Summary
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The structural identity of the synthesized compound is confirmed using various spectroscopic

techniques. The expected data are summarized below.

Technique Expected Characteristics

¹H NMR

δ ~12-13 ppm (s, 1H, N-H); δ ~7.2-7.7 ppm (m,

4H, Ar-H); δ ~4.4 ppm (q, 2H, -OCH₂CH₃); δ

~1.4 ppm (t, 3H, -OCH₂CH₃)[10]

¹³C NMR

δ ~160-165 ppm (C=O, ester); δ ~140-150 ppm

(C=N); δ ~110-135 ppm (Ar-C); δ ~61 ppm (-

OCH₂CH₃); δ ~14 ppm (-OCH₂CH₃)[10]

FT-IR (cm⁻¹)

~3300-3400 (N-H stretch); ~3000-3100 (Ar C-H

stretch); ~1720-1740 (C=O stretch, ester);

~1620 (C=N stretch)[11][12]

Mass Spec (MS) [M+H]⁺ at m/z = 191.08

Biological Activity and Potential Applications
The benzimidazole core is a privileged scaffold in drug discovery. Derivatives have been

investigated for a range of therapeutic applications, with anticancer activity being one of the

most prominent.

Anticancer Potential
Many benzimidazole derivatives function as inhibitors of key cellular enzymes and proteins.[1]

A significant mechanism of action for some derivatives is the inhibition of human topoisomerase

I (Hu Topo I), an enzyme critical for DNA replication and repair.[4][13] Inhibition of Topo I leads

to the accumulation of DNA strand breaks, which triggers cell cycle arrest and ultimately

induces apoptosis in cancer cells.

Postulated Mechanism of Action (Topo I Inhibition)
The following diagram illustrates a potential signaling pathway initiated by a benzimidazole-

based Topo I inhibitor.
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Caption: Postulated pathway of anticancer action via Topoisomerase I inhibition.

Experimental Protocols
Detailed methodologies are essential for reproducible scientific results. The following sections

provide representative protocols for the synthesis and a primary biological evaluation.
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Protocol 1: Synthesis of Ethyl 1H-benzo[d]imidazole-2-
carboxylate
This protocol is a representative method based on the Phillips-Ladenburg condensation.

Materials:

o-Phenylenediamine

Diethyl oxalate

Ethanol, absolute

Concentrated Hydrochloric Acid (HCl)

Round-bottom flask with reflux condenser

Magnetic stirrer and heating mantle

Filtration apparatus (Büchner funnel)

Deionized water

Procedure:

In a 250 mL round-bottom flask, dissolve o-phenylenediamine (e.g., 0.05 mol) in absolute

ethanol (100 mL).

To this solution, add diethyl oxalate (0.055 mol, 1.1 equivalents) followed by a catalytic

amount of concentrated HCl (e.g., 5-6 drops).

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

Maintain a gentle reflux for 4-6 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

material is consumed.
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After completion, remove the heat source and allow the reaction mixture to cool slowly to

room temperature, then cool further in an ice bath for 30 minutes to promote precipitation.

Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

Wash the crude product on the filter with a small amount of cold ethanol (2 x 20 mL) to

remove unreacted starting materials and impurities.

Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterize the final product using melting point analysis, NMR, and IR spectroscopy to

confirm its identity and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the compound

on a cancer cell line (e.g., MCF-7, breast cancer).

Materials:

Cancer cell line (e.g., MCF-7)

Complete growth medium (e.g., DMEM with 10% FBS)

96-well microplates

Ethyl 1H-benzo[d]imidazole-2-carboxylate (dissolved in DMSO to create a stock solution)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or acidified isopropanol)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere
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to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compound in growth medium from

the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically

≤0.5%). Replace the medium in the wells with 100 µL of the medium containing the desired

concentrations of the compound. Include wells with medium only (blank) and cells with

medium containing DMSO (vehicle control).

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will

convert the yellow MTT to a purple formazan precipitate.

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete

dissolution.

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration compared to

the vehicle control. Plot the viability percentage against the compound concentration and

determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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